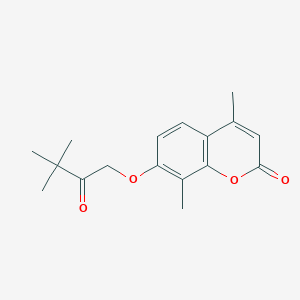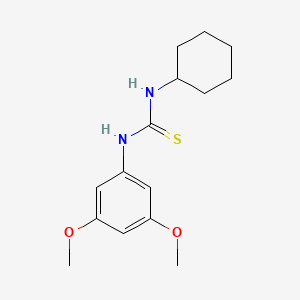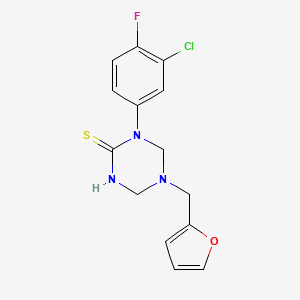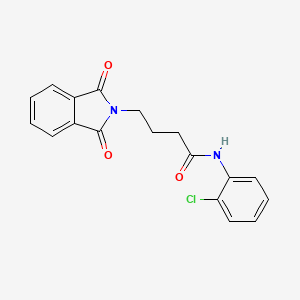
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one, also known as DMOB-Dimethylchromenone, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines and inhibits the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone. One potential direction is the development of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone-based therapies for cancer, inflammation, and viral infections. Another direction is the study of its mechanism of action to gain a better understanding of its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in humans.
Méthodes De Synthèse
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is synthesized through a reaction between 3,3-dimethylacrylic acid and 4,8-dimethylcoumarin in the presence of a base catalyst. The reaction results in the formation of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone, which is then purified through recrystallization.
Applications De Recherche Scientifique
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been studied extensively for its potential therapeutic properties. Recent studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has anti-cancer, anti-inflammatory, and anti-viral properties. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-8-15(19)21-16-11(2)13(7-6-12(10)16)20-9-14(18)17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLRBASYRGXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)